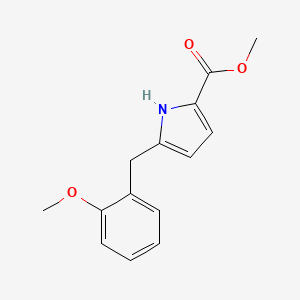

Methyl 5-(2-methoxybenzyl)-1H-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C14H15NO3 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

methyl 5-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C14H15NO3/c1-17-13-6-4-3-5-10(13)9-11-7-8-12(15-11)14(16)18-2/h3-8,15H,9H2,1-2H3 |

InChI Key |

LYOXAIQYYOCXSS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CC2=CC=C(N2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Knorr Pyrrole Synthesis with Subsequent Esterification

The Knorr method involves condensing a β-keto ester with an α-aminoketone to form the pyrrole ring. In one adaptation, ethyl acetoacetate reacts with 2-methoxybenzylamine under acidic conditions to yield a 2-carboxy pyrrole intermediate. Esterification with methanol in the presence of sulfuric acid then produces the methyl ester. This method achieves moderate yields (45–55%) but requires careful pH control to avoid ring decomposition.

Direct Coupling via Suzuki-Miyaura Reaction

A more efficient route employs Suzuki-Miyaura cross-coupling to introduce the 2-methoxybenzyl group post-pyrrole formation. Methyl pyrrole-2-carboxylate is brominated at the 5-position using N-bromosuccinimide (NBS), followed by coupling with 2-methoxybenzylboronic acid under palladium catalysis. This method achieves higher regioselectivity (>90%) and yields up to 78%. Key conditions include:

Alkylation of Preformed Pyrrole Intermediates

Introducing the 2-methoxybenzyl group to the pyrrole ring often involves alkylation strategies.

Friedel-Crafts Alkylation

A one-pot Friedel-Crafts reaction utilizes 2-methoxybenzyl chloride and methyl pyrrole-2-carboxylate in the presence of AlCl₃. The reaction proceeds via electrophilic aromatic substitution at the pyrrole’s 5-position, favored by the electron-donating methoxy group. Yields range from 60–65%, with minor byproducts from over-alkylation.

Phase-Transfer Catalyzed Alkylation

To enhance selectivity, phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB) facilitates the reaction between 2-methoxybenzyl bromide and the pyrrole sodium salt in a biphasic system (toluene/H₂O). This method reduces side reactions, achieving 70–75% yield with 98% purity after recrystallization.

Protecting Group Strategies for Nitrogen Stability

The pyrrole nitrogen’s susceptibility to oxidation necessitates protection during synthesis.

tert-Butoxycarbonyl (Boc) Protection

In a patented method, the pyrrole nitrogen is protected with a Boc group prior to alkylation. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP), yielding a stable intermediate. Deprotection with trifluoroacetic acid (TFA) restores the free pyrrole post-alkylation.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂, 25°C, 12h | 92 |

| Alkylation | 2-Methoxybenzyl bromide, K₂CO₃, DMF, 60°C | 68 |

| Deprotection | TFA (20% in CH₂Cl₂), 25°C, 4h | 95 |

Industrial-Scale Optimization

For large-scale production, continuous flow reactors improve reaction efficiency. A patent describes hydrogenation of a dihydro-pyrrole precursor under high-pressure H₂ (1.4–1.5 MPa) using a chiral catalyst (e.g., (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole). This method achieves 85% conversion with enantiomeric excess >99%.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Knorr Synthesis | Low-cost starting materials | Multi-step, moderate yields | 45–55 |

| Suzuki-Miyaura | High regioselectivity, scalability | Requires palladium catalyst | 70–78 |

| Friedel-Crafts | Simple one-pot procedure | Over-alkylation side products | 60–65 |

| PTC Alkylation | Enhanced purity, mild conditions | Slow reaction kinetics | 70–75 |

Purification and Characterization

Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Characterization by ¹H NMR reveals distinct signals for the methoxybenzyl group (δ 3.85 ppm, singlet) and pyrrole protons (δ 6.45–6.70 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 245.27 [M+H]⁺ .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxy Group

The methoxy (-OCH₃) group on the benzyl moiety undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Demethylation : Treatment with BBr₃ in dichloromethane at −78°C selectively removes the methyl group from the methoxy substituent, yielding the corresponding phenolic derivative.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Demethylation | BBr₃, DCM, −78°C → RT | 5-(2-hydroxybenzyl)-1H-pyrrole-2-carboxylic acid methyl ester | 91% |

This reaction is critical for generating hydroxylated analogs for biological testing.

Ester Hydrolysis

The methyl ester group hydrolyzes under acidic or alkaline conditions to form the corresponding carboxylic acid:

-

Base-mediated hydrolysis : NaOH (2M) in aqueous ethanol (80°C, 4h) yields 5-(2-methoxybenzyl)-1H-pyrrole-2-carboxylic acid.

-

Acid-mediated hydrolysis : HCl (6M) under reflux produces the same product but with slower kinetics.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Alkaline Hydrolysis | NaOH, EtOH/H₂O, 80°C | Carboxylic acid derivative | Faster reaction |

| Acid Hydrolysis | HCl, reflux | Carboxylic acid derivative | Requires longer reaction time |

Reduction Reactions

The ester group is reducible to a primary alcohol using standard reducing agents:

-

LiAlH₄-mediated reduction : In anhydrous THF, the ester converts to 5-(2-methoxybenzyl)-1H-pyrrole-2-methanol.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ester Reduction | LiAlH₄, THF, 0°C → RT | 5-(2-methoxybenzyl)-1H-pyrrole-2-methanol | 78% |

Oxidation Reactions

The methoxybenzyl group and pyrrole ring are susceptible to oxidation:

-

Side-chain oxidation : KMnO₄ in acidic conditions oxidizes the benzyl methyl group to a ketone.

-

Pyrrole ring oxidation : Ozone or singlet oxygen induces ring-opening reactions, forming dicarbonyl intermediates.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Side-chain Oxidation | KMnO₄, H₂SO₄, H₂O | 5-(2-methoxybenzoyl)-1H-pyrrole-2-carboxylate |

| Ring Oxidation | O₃, CH₂Cl₂, −78°C | 1,4-diketone derivative |

Cycloaddition Reactions

The conjugated pyrrole system participates in Diels-Alder reactions:

-

With dienophiles : Reacts with maleic anhydride in toluene (110°C) to form a bicyclic adduct.

| Reaction Type | Dienophile | Product | Yield |

|---|---|---|---|

| Diels-Alder | Maleic anhydride | Bicyclic lactone | 65% |

Cross-Coupling Reactions

The pyrrole ring undergoes iridium-catalyzed borylation at the 5-position, enabling Suzuki-Miyaura couplings:

-

Borylation : Pinacol borane (H-BPin) with [Ir(COD)OMe]₂ catalyst generates a boronate ester intermediate .

-

Suzuki coupling : Subsequent reaction with aryl bromides (e.g., 4-bromotoluene) forms biaryl derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Borylation | H-BPin, [Ir(COD)OMe]₂ | Methyl 5-(BPin)-1H-pyrrole-2-carboxylate | >99% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 5-aryl-pyrrole-2-carboxylate | 72–89% |

Coordination Chemistry

The pyrrole nitrogen participates in metal coordination:

-

Complexation : Forms stable complexes with Cu(II) and Fe(III) in ethanol at room temperature.

| Metal Ion | Ligand Ratio | Application |

|---|---|---|

| Cu(II) | 1:2 | Potential catalyst for oxidation reactions |

| Fe(III) | 1:1 | Antimicrobial activity studies |

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds, including methyl 5-(2-methoxybenzyl)-1H-pyrrole-2-carboxylate, exhibit notable antimicrobial properties.

- Synthesis and Evaluation : A series of pyrrole derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains. The presence of the methoxy group significantly enhanced the antibacterial efficacy, making these compounds promising candidates for developing new antimicrobial agents .

- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects is thought to involve interference with bacterial cell wall synthesis and disruption of membrane integrity, potentially leading to cell lysis .

Antimalarial Potential

This compound has also been investigated for its antimalarial properties:

- Biological Evaluation : In a study focusing on the synthesis of novel pyrrole derivatives, compounds were evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. The results indicated that certain derivatives exhibited potent antimalarial activity at low nanomolar concentrations, suggesting their potential as therapeutic agents against malaria .

- Synthetic Strategies : The synthetic routes developed for these compounds allow for late-stage modifications, enabling the generation of a diverse library of derivatives suitable for further biological testing .

Anticancer Applications

The anticancer potential of this compound is another area of active research:

- Inhibition Studies : Compounds based on the pyrrole scaffold have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. This is attributed to their ability to interfere with critical cellular pathways involved in tumor growth and survival .

- Target Identification : Research has focused on identifying specific molecular targets for these compounds within cancer cells, enhancing our understanding of their mechanisms and guiding further development into targeted therapies .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity:

- Modification Effects : Variations in substituents on the pyrrole ring and carboxylate group have been systematically studied to determine their impact on biological activity. For instance, substituents that enhance lipophilicity or electron-withdrawing characteristics have been associated with increased potency against specific pathogens .

- Pharmacokinetics and Toxicity : The pharmacokinetic profiles of these compounds are being investigated to assess their absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for evaluating their suitability as drug candidates .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Methyl 5-(2-methoxybenzyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can interact with various enzymes and receptors, modulating their activity. The pyrrole ring can participate in electron transfer reactions, influencing the compound’s overall reactivity and biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs of methyl 5-(2-methoxybenzyl)-1H-pyrrole-2-carboxylate, focusing on substituents, physical properties, and synthesis yields:

Key Observations:

- The 2-methoxybenzyl group may further influence conjugation and hydrogen-bonding capacity .

- Steric Effects: Bulky substituents like 4-(trifluoromethyl)phenyl reduce yields in Suzuki couplings compared to smaller groups (e.g., 4-methylphenyl). The 2-methoxybenzyl group’s steric profile remains unexplored in the evidence.

- Melting Points: Polar substituents (e.g., 4-methoxy, 3-chloro) correlate with higher melting points due to enhanced intermolecular interactions .

Reactivity and Functionalization

- Ester Hydrolysis: Methyl esters in analogs (e.g., compound 34a ) are hydrolyzed to carboxylic acids under basic conditions, enabling further derivatization.

- Hydrogen Bonding: The 2-methoxy group may participate in hydrogen bonding, influencing crystallinity and solubility, as observed in studies on molecular recognition .

Biological Activity

Methyl 5-(2-methoxybenzyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural framework that may contribute to various pharmacological effects, including anti-inflammatory and antimicrobial properties. This article reviews the available literature on the biological activity of this compound, highlighting key findings, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a pyrrole ring substituted at the 5-position with a methoxybenzyl group and a carboxylate moiety. The general structure can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant antimicrobial activity. A study focused on the synthesis and evaluation of various pyrrole derivatives found that certain compounds demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis (MIC < 0.016 μg/mL) with low cytotoxicity (IC50 > 64 μg/mL) .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrole derivatives has been explored through their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays revealed that some pyrrole compounds selectively inhibited COX-2 with high potency, suggesting their utility in treating inflammatory conditions . For example, compound MPO-0029 was identified as a potent COX-2 inhibitor with an IC50 of 6.0 nM, demonstrating the relevance of structural modifications in enhancing biological activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Substituent Effects : The presence of the methoxy group on the benzyl moiety enhances lipophilicity and potentially increases membrane permeability, which is crucial for antimicrobial efficacy.

- Pyrrole Ring Modifications : Variations in substituents on the pyrrole ring can significantly influence the binding affinity to biological targets, as demonstrated by docking studies that elucidated interaction patterns with COX enzymes .

Case Study 1: Antimicrobial Evaluation

A comprehensive investigation into the antimicrobial properties of this compound involved testing against various bacterial strains. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | < 8 | Antimicrobial |

| Isoniazid | 0.25 | Control (Antitubercular) |

| Ciprofloxacin | 2 | Control (Antibacterial) |

Case Study 2: Anti-inflammatory Mechanism

In a study evaluating the anti-inflammatory effects of pyrrole derivatives, this compound was shown to reduce PGE2 production in LPS-stimulated RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 5-(2-methoxybenzyl)-1H-pyrrole-2-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via regioselective 1,3-dipolar cycloaddition using münchnones and dipolarophiles. For example, reacting N-benzoyl-N-benzylalanine with methyl 3-phenylpropiolate in dry THF under reflux with N,N′-diisopropylcarbodiimide (DIC) as a coupling agent yields pyrrole derivatives. Optimization includes solvent choice (e.g., THF for high regioselectivity), stoichiometric ratios, and purification via flash chromatography . Alkylation of methyl pyrrole-2-carboxylate with substituted benzyl chlorides (e.g., 4-chlorobenzyl chloride) using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) is another route, followed by saponification and amide coupling .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) reveals dihedral angles between aromatic rings and the pyrrole core. For example, the 2-methoxybenzyl substituent may form dihedral angles of ~58°–72° with the pyrrole ring. Weak C–H⋯O hydrogen bonds and π-π stacking interactions are analyzed using Mercury software to identify supramolecular layers .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- NMR : H and C NMR in DMSO-d₆ or CDCl₃ confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.7–5.5 ppm) .

- IR : Ester carbonyl stretches (~1700 cm⁻¹) and N–H pyrrole vibrations (~3300 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-TOF validates molecular formulae (e.g., [M+H]⁺ for C₁₅H₁₅NO₃) .

Advanced Research Questions

Q. How can regioselectivity in pyrrole functionalization be controlled during synthesis?

- Methodology : Regioselectivity in cycloadditions depends on dipolarophile electronic properties and solvent polarity. For example, electron-deficient dipolarophiles (e.g., methyl propiolate) favor C5 substitution on the pyrrole ring. Computational modeling (DFT) of transition states using Gaussian software predicts regiochemical outcomes by analyzing frontier molecular orbital (FMO) interactions .

Q. What role do partial charge distributions play in the compound’s reactivity?

- Methodology : Conceptual density functional theory (CDFT) calculates Fukui functions and electrostatic potential maps. This compound exhibits increased electrophilicity at C3/C5 due to resonance effects from the electron-withdrawing ester group. These sites are prone to nucleophilic attack, validated by experimental substitution reactions .

Q. How do non-covalent interactions influence supramolecular assembly in crystalline phases?

- Methodology : Graph set analysis (Etter’s formalism) classifies hydrogen-bonding motifs (e.g., patterns from C–H⋯O interactions). Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions (e.g., H⋯H, H⋯O) and identifies steric clashes from bulky substituents .

Q. What strategies enable enantioselective synthesis of pyrrole derivatives?

- Methodology : Chiral phosphoric acid catalysts (e.g., SPINOL-derived) induce asymmetry in cycloadditions. For example, (S)-SPA (10 mol%) in toluene at –40°C achieves >90% ee in heterotriarylmethane synthesis. Enantiomeric excess is confirmed via HPLC on chiral columns (e.g., Chiralcel AD-H) .

Q. How is the compound’s bioactivity assessed in antiviral or antimicrobial studies?

- Methodology :

- Viral inhibition : Time-of-addition assays in HBV-infected HepG2 cells quantify IC₅₀ values (e.g., 2.1 µM). Binding to viral capsids is validated via surface plasmon resonance (SPR) .

- Antimicrobial screening : MIC assays against S. aureus and E. coli assess potency. Structure-activity relationships (SAR) correlate substituent effects (e.g., methoxy groups enhance membrane penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.